molecular formula C9H15BrO5 B12327468 3-Bromo-2-hydroxy-2-methyl-succinic acid diethyl ester

3-Bromo-2-hydroxy-2-methyl-succinic acid diethyl ester

Cat. No.: B12327468
M. Wt: 283.12 g/mol
InChI Key: IFVKLRMOYYUUFX-HZGVNTEJSA-N
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Description

3-Bromo-2-hydroxy-2-methyl-succinic acid diethyl ester is an organic compound with a complex structure that includes bromine, hydroxyl, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-hydroxy-2-methyl-succinic acid diethyl ester typically involves the bromination of 2-hydroxy-2-methyl-succinic acid diethyl ester. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydroxy-2-methyl-succinic acid diethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation would produce a ketone or aldehyde.

Scientific Research Applications

3-Bromo-2-hydroxy-2-methyl-succinic acid diethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a building block for biologically active compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-2-hydroxy-2-methyl-succinic acid diethyl ester exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methyl-succinic acid diethyl ester: Lacks the bromine atom, leading to different reactivity and applications.

    3-Chloro-2-hydroxy-2-methyl-succinic acid diethyl ester: Similar structure but with chlorine instead of bromine, which can affect the compound’s reactivity and properties.

    2-Hydroxy-2-methyl-succinic acid dimethyl ester: Similar backbone but with methyl esters instead of ethyl esters, influencing solubility and reactivity.

Uniqueness

3-Bromo-2-hydroxy-2-methyl-succinic acid diethyl ester is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its analogs. This makes it valuable in specific synthetic applications where selective reactivity is required.

Properties

Molecular Formula

C9H15BrO5

Molecular Weight

283.12 g/mol

IUPAC Name

diethyl (2S,3S)-3-bromo-2-hydroxy-2-methylbutanedioate

InChI

InChI=1S/C9H15BrO5/c1-4-14-7(11)6(10)9(3,13)8(12)15-5-2/h6,13H,4-5H2,1-3H3/t6-,9-/m1/s1

InChI Key

IFVKLRMOYYUUFX-HZGVNTEJSA-N

Isomeric SMILES

CCOC(=O)[C@H]([C@](C)(C(=O)OCC)O)Br

Canonical SMILES

CCOC(=O)C(C(C)(C(=O)OCC)O)Br

Origin of Product

United States

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